Increased Hydrogen-Bond Acceptor (HBA) Count Versus Parent Benzodioxolylacetonitrile
The target compound possesses 4 hydrogen-bond acceptor sites compared to 3 for the parent 2-(1,3-benzodioxol-5-yl)acetonitrile (CAS 4439-02-5), a direct consequence of the added dimethylamino nitrogen [1][2]. This elevated HBA count predicts stronger interactions with biological hydrogen-bond donors and altered aqueous solubility, parameters critical for fragment-based drug design and pharmacokinetic optimization.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 (PubChem computed) |
| Comparator Or Baseline | 2-(1,3-benzodioxol-5-yl)acetonitrile: 3 (PubChem computed) |
| Quantified Difference | +1 HBA site |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07/2025.04.14) |
Why This Matters
An additional HBA site can decisively influence target engagement and solubility, making this compound a preferred choice when a stronger polar interaction or improved aqueous solubility is required in a lead series.
- [1] PubChem Compound Summary for CID 12491624, 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile. Computed Properties: Hydrogen Bond Acceptor Count = 4. View Source
- [2] PubChem Compound Summary for CID 78178, 3,4-(Methylenedioxy)phenylacetonitrile. Computed Properties: Hydrogen Bond Acceptor Count = 3. View Source
